molecular formula C18H17N3O3 B278767 N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B278767
M. Wt: 323.3 g/mol
InChI Key: QWXLIOXJSYENRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide, commonly known as AG-1478, is a synthetic molecule that belongs to the class of tyrosine kinase inhibitors. It was first synthesized in 1994 by scientists at Pfizer, and since then, it has been extensively studied for its potential use in cancer therapy.

Mechanism of Action

AG-1478 specifically targets the ATP-binding site of EGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival. AG-1478 has been shown to induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Biochemical and Physiological Effects:
AG-1478 has been shown to have potent anti-tumor activity in various cancer cell lines, both in vitro and in vivo. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. AG-1478 has also been shown to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

AG-1478 is a potent and specific inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR signaling in cancer. However, it has some limitations in lab experiments, such as its low solubility in water and its potential toxicity to non-cancer cells.

Future Directions

There are several future directions for the study of AG-1478. One area of research is the development of more potent and selective EGFR inhibitors that can overcome the limitations of AG-1478. Another area of research is the identification of biomarkers that can predict the response of tumors to EGFR inhibitors, including AG-1478. Additionally, the combination of AG-1478 with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the use of AG-1478 in preclinical studies to identify novel targets for cancer therapy is an area of future research.

Synthesis Methods

The synthesis of AG-1478 involves the reaction of 4-methoxyphenylhydrazine with 2,3-dichloroquinoxaline in the presence of potassium carbonate to obtain 4-methoxyphenylquinoxaline. This intermediate is then reacted with ethyl 2-bromoacetate in the presence of sodium hydride to obtain ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate. Finally, the carboxylate group is converted to an amide using propanoyl chloride to obtain AG-1478.

Scientific Research Applications

AG-1478 has been extensively studied for its potential use in cancer therapy, specifically in the treatment of tumors that are dependent on epidermal growth factor receptor (EGFR) signaling. It has been shown to inhibit the activity of EGFR tyrosine kinase, which is involved in the regulation of cell growth, differentiation, and survival. AG-1478 has been studied in various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting tumor growth.

properties

Product Name

N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C18H17N3O3/c1-12(17(22)20-13-7-9-14(24-2)10-8-13)21-11-19-16-6-4-3-5-15(16)18(21)23/h3-12H,1-2H3,(H,20,22)

InChI Key

QWXLIOXJSYENRI-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)N2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.